molecular formula C9H6N2O3 B079270 4-nitro-1H-indole-3-carbaldehyde CAS No. 10553-11-4

4-nitro-1H-indole-3-carbaldehyde

Cat. No.: B079270
CAS No.: 10553-11-4
M. Wt: 190.16 g/mol
InChI Key: CGXVTWQTGQAMMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-nitro-1H-indole-3-carbaldehyde is an organic compound with the molecular formula C9H6N2O3 It is a heterocyclic aldehyde, characterized by the presence of a nitro group at the 4-position and an aldehyde group at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-nitro-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction between nitroethane and indole-3-carboxaldehyde. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques are common practices to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions: 4-nitro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

4-Nitro-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown promise in targeting neurological disorders and other medical conditions. The compound's structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug development.

Case Study: Kinase Inhibitors

Indazole derivatives, which can be synthesized from this compound, are gaining attention as potential kinase inhibitors. These compounds are being investigated for their ability to inhibit specific kinases that play roles in cancer progression and other diseases .

Development of Fluorescent Probes

The compound is utilized in creating fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes in real-time, facilitating studies on cellular dynamics and interactions.

Example: Cellular Imaging

Research has demonstrated that derivatives of this compound can be engineered to emit fluorescence under specific conditions, enabling the tracking of cellular events such as apoptosis or signaling pathways .

Organic Electronics

In the field of organic electronics, this compound is explored for its potential in developing organic semiconductors. These materials are essential for enhancing the performance of electronic devices like organic light-emitting diodes (OLEDs).

Performance Enhancement

Studies indicate that incorporating this compound into electronic materials improves charge transport properties and overall device efficiency .

Biochemical Research

This compound is also significant in biochemical studies, particularly concerning enzyme inhibition and protein interactions. Its ability to form stable complexes with proteins makes it a useful tool for investigating metabolic pathways.

Application in Enzyme Studies

Research has shown that derivatives of this compound can effectively inhibit certain enzymes, providing insights into their mechanisms and potential therapeutic targets .

Material Science

In material science, this compound is being studied for its unique optical and electronic properties. The compound's ability to form polymers or other advanced materials could lead to innovative applications across various industries.

Potential Applications

The exploration of this compound includes its use in creating materials with tailored properties for sensors, coatings, and other advanced applications .

Summary Table of Applications

Application AreaDescriptionKey Findings/Examples
PharmaceuticalsIntermediate for drug synthesisKinase inhibitors derived from indazole derivatives
Fluorescent ProbesBiological imaging toolsReal-time visualization of cellular processes
Organic ElectronicsDevelopment of organic semiconductorsImproved charge transport properties
Biochemical ResearchStudies on enzyme inhibitionEffective enzyme inhibitors identified
Material ScienceCreation of advanced materialsUnique optical/electronic properties explored

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 5-Bromoindole-3-carboxaldehyde
  • Indole-5-carbonitrile
  • 5-Nitroindole

Comparison: 4-nitro-1H-indole-3-carbaldehyde is unique due to the presence of both a nitro group and an aldehyde group on the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other indole derivatives. For example, while indole-3-carboxaldehyde is primarily used in organic synthesis, the nitro group in this compound enhances its potential as an enzyme inhibitor and anticancer agent .

Biological Activity

4-Nitro-1H-indole-3-carbaldehyde is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant research findings.

This compound is an indole derivative characterized by a nitro group at the 4-position and an aldehyde functional group at the 3-position. Its chemical structure allows it to participate in various chemical reactions, making it a valuable building block for synthesizing complex organic molecules.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit tryptophan dioxygenase, an enzyme involved in the metabolism of tryptophan, which is crucial for cancer research due to its role in regulating immune responses and tumor growth.
  • Multicomponent Reactions : The compound can undergo C–C and C–N coupling reactions, facilitating the synthesis of various biologically active derivatives .

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antioxidant Activity : Studies have demonstrated that this compound possesses significant antioxidant properties, which can protect cells from oxidative stress .
  • Antimicrobial Effects : It has shown efficacy against various microbial strains, highlighting its potential as an antimicrobial agent .
  • Anticancer Potential : Research indicates that this compound may exert anticancer effects through modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antioxidant Evaluation :
    • A study measured the DPPH radical scavenging activity of various indole derivatives, including this compound. The IC50 values indicated strong antioxidant activity compared to standard antioxidants like BHA (Butylated Hydroxyanisole) (Table 1) .
    CompoundDPPH IC50 (µM/ml)
    This compound16 ± 0.8
    BHA11 ± 0.5
  • Antimicrobial Studies :
    • Research highlighted the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to known antibiotics .
  • Anticancer Activity :
    • In vitro studies demonstrated that this compound inhibited the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with notable IC50 values .
    Cell LineIC50 (µM)
    MDA-MB-2317.2 ± 0.56
    HepG211.0 ± 0.28

Properties

IUPAC Name

4-nitro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-7-2-1-3-8(9(6)7)11(13)14/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXVTWQTGQAMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90455000
Record name 4-Nitroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10553-11-4
Record name 4-Nitroindole-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90455000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitroindole-3-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-indole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4-nitro-1H-indole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
4-nitro-1H-indole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
4-nitro-1H-indole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
4-nitro-1H-indole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
4-nitro-1H-indole-3-carbaldehyde
Customer
Q & A

Q1: How does 4-Nitroindole-3-carboxaldehyde contribute to the detection of Hg2+ in the described chemosensor?

A1: In this study, 4-Nitroindole-3-carboxaldehyde acts as a building block for a fluorescent chemosensor. It reacts with rhodamine 6G-hydrazide to form a probe molecule (L2). This probe exists in a non-fluorescent spirolactam form. Upon interaction with Hg2+, the spirolactam ring opens, leading to a significant increase in fluorescence. [] This "turn-on" fluorescence response makes the probe highly sensitive and selective for detecting Hg2+ ions.

Q2: Were any computational studies performed to understand the interaction between the chemosensor (L2) and Hg2+?

A2: Yes, Density Functional Theory (DFT) calculations were employed to investigate the interaction between the L2 probe and Hg2+. [] These calculations provided theoretical insights into the binding mechanism, supporting the experimental findings and demonstrating a good correlation between the experimental and theoretical data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.